molecular formula C20H22ClN3O4S B3445121 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide

1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide

Cat. No. B3445121
M. Wt: 435.9 g/mol
InChI Key: VSYZIJXLXBAVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide, commonly known as CP-122,288, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.

Mechanism of Action

CP-122,288 acts as a glycine site antagonist, which means that it modulates the activity of 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors in the brain. 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors play a crucial role in synaptic plasticity, learning, and memory. By blocking the glycine site of 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors, CP-122,288 reduces the activity of these receptors, which can have a neuroprotective effect and reduce excitotoxicity.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce infarct size and improve neurological function in animal models of stroke. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. CP-122,288 has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

CP-122,288 has several advantages for lab experiments. It has high selectivity for the glycine site of 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. Additionally, it has been shown to have a good safety profile and low toxicity in animal studies. However, one limitation of CP-122,288 is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CP-122,288. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of CP-122,288 in human clinical trials. Additionally, there is interest in developing new compounds that are more potent and have better pharmacokinetic properties than CP-122,288. Finally, there is interest in studying the role of 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors and glycine site antagonists in various neurological and psychiatric disorders, which may lead to the development of new treatments.

Scientific Research Applications

CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

1-[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c21-17-8-4-5-9-18(17)24(29(27,28)16-6-2-1-3-7-16)14-19(25)23-12-10-15(11-13-23)20(22)26/h1-9,15H,10-14H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYZIJXLXBAVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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